molecular formula C8H12ClN3O B15299616 N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride

Cat. No.: B15299616
M. Wt: 201.65 g/mol
InChI Key: IXVKXCNVJBCVQL-UHFFFAOYSA-N
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Description

N-[(3-Hydroxyphenyl)methyl]guanidine hydrochloride is a guanidinium derivative characterized by a 3-hydroxyphenyl group attached via a methylene bridge to the guanidine moiety, which is protonated as a hydrochloride salt. Guanidine-based compounds are widely studied for their biological activities, including roles as enzyme inhibitors, receptor modulators, and therapeutic agents .

The hydroxyl group at the meta position of the phenyl ring may enhance solubility in polar solvents (e.g., water or methanol) compared to non-polar substituents, while the guanidine group contributes to strong hydrogen-bonding interactions and basicity .

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)methyl]guanidine;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c9-8(10)11-5-6-2-1-3-7(12)4-6;/h1-4,12H,5H2,(H4,9,10,11);1H

InChI Key

IXVKXCNVJBCVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CN=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride typically involves the reaction of guanidine with a 3-hydroxybenzyl halide under basic conditions . The reaction proceeds through nucleophilic substitution, where the guanidine attacks the benzyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the guanidine moiety would yield amines .

Mechanism of Action

The mechanism of action of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in the study of neuroprotective agents and potential therapeutic interventions.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Most guanidine hydrochlorides are synthesized via nucleophilic substitution or reductive amination. For example, highlights the use of 1H-pyrazole-1-carboxamidine HCl as a guanidinylation agent in acetonitrile .
  • Impact of Substituents: Electron-withdrawing groups (e.g., -CN in 1-(4-cyanophenyl)guanidine HCl) reduce basicity, while hydroxyl or methoxy groups enhance solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility pKa (Guanidine) Key Analytical Methods
Guanidine HCl (Reference) 178–189 Freely soluble in H2O, EtOH ~13.6 NMR, IR, elemental analysis
N-[(3-Methoxyphenyl)methyl]guanidine HCl Not reported Likely soluble in polar solvents ~12.8* NMR, MS, IR
1-(4-Chlorophenyl)guanidine diHCl (Analog) 169–171 Soluble in CHCl3:MeOH mixtures ~11.9* TLC, HPLC, NMR
Phentolamine HCl Not reported Soluble in H2O, DMSO ~8.5 (imidazole) IR, NMR, X-ray

Key Observations :

  • Melting Points : Guanidine HCl derivatives typically exhibit high melting points (>150°C) due to ionic crystal lattice structures .
  • Solubility : Hydroxyl or methoxy groups improve aqueous solubility, whereas hydrophobic substituents (e.g., tricyclic cores in ) reduce it .

Key Observations :

  • Anti-Cancer Potential: Diaryl guanidinium derivatives in show potent VEGFR2 inhibition, suggesting that N-[(3-hydroxyphenyl)methyl]guanidine HCl may exhibit similar activity if properly functionalized .

Biological Activity

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by the presence of a hydroxyl group on the phenyl ring. This structural feature is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that guanidine derivatives, including this compound, exhibit notable antimicrobial properties.

In Vitro Antimicrobial Studies

A study investigating various guanidine derivatives found that compounds with similar structures showed potent inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were typically in the low µg/mL range, indicating strong antibacterial activity. In particular:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
9m0.51
10a44
10d116

These results suggest that the guanidino functionality is crucial for the antibacterial activity of this class of compounds .

The proposed mechanism of action for this compound involves targeting bacterial cell membranes and disrupting essential cellular processes. Specifically, it is thought to affect FtsZ dynamics, a critical protein involved in bacterial cell division .

Pharmacological Properties

Beyond its antimicrobial effects, this compound may have other pharmacological applications due to its structural characteristics.

CNS Activity

Guanidine derivatives are being explored for their potential roles in central nervous system (CNS) activity. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Case Study: Antimicrobial Efficacy

In a comparative study of various guanidine derivatives, this compound was evaluated alongside other structurally related compounds. The study highlighted its superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reinforcing its potential as a lead compound for antibiotic development .

Research Findings on Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the phenolic group can significantly influence the biological activity of guanidine derivatives. For instance, variations in substituents on the phenyl ring were shown to alter both antibacterial potency and selectivity against different bacterial strains .

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